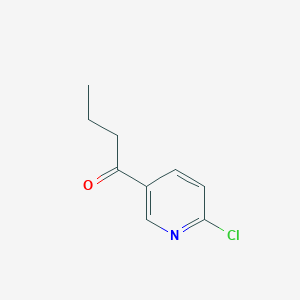
1-(6-Chloropyridin-3-yl)butan-1-one
Descripción general
Descripción
1-(6-Chloropyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 g/mol . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-(6-Chloropyridin-3-yl)butan-1-one is 1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(6-Chloropyridin-3-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 183.63500 and a density of 1.154g/cm3 . The boiling point is 305.646ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Imidacloprid Analogues
“1-(6-Chloropyridin-3-yl)butan-1-one” serves as a precursor in the synthesis of imidacloprid analogues . Imidacloprid is a widely used neonicotinoid insecticide, and modifications to its structure can lead to new compounds with potentially enhanced or targeted pesticidal properties. The compound’s reactivity allows for the introduction of various substituents, aiding in the creation of a diverse library of imidacloprid derivatives.
Catalytic Hydrogenation Studies
The compound is utilized in research exploring novel methods of catalytic hydrogenation . Due to its structural features, it can act as a model substrate to study the reduction of nitro compounds to amines, which is a critical reaction in the pharmaceutical industry. The outcomes of such studies can lead to more efficient and environmentally friendly catalytic processes.
Nonlinear Optical Material Development
Researchers have investigated derivatives of “1-(6-Chloropyridin-3-yl)butan-1-one” for their nonlinear optical (NLO) properties . These materials are crucial for the development of optoelectronic devices, such as frequency generators, optical limiters, and optical switches. The compound’s derivatives could potentially contribute to advancements in photonics and laser technology.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound provides a versatile building block for constructing complex organic molecules . Its chemical structure allows for various bond-forming reactions, making it valuable for synthesizing a wide range of target molecules, particularly in medicinal chemistry.
Material Science Research
In material science, “1-(6-Chloropyridin-3-yl)butan-1-one” and its derivatives can be used to synthesize new materials with specific thermal and dielectric properties . These materials can be tailored for use in electronic devices, potentially improving their performance and durability.
Analytical Chemistry Applications
The compound can also play a role in analytical chemistry as a standard or reagent . Its unique spectral properties enable it to be used in spectroscopic analysis, aiding in the identification and quantification of various substances.
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXAYDVESWDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670222 | |
| Record name | 1-(6-Chloropyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)butan-1-one | |
CAS RN |
918503-72-7 | |
| Record name | 1-(6-Chloropyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)

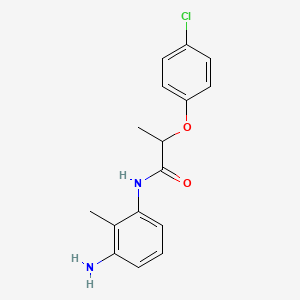


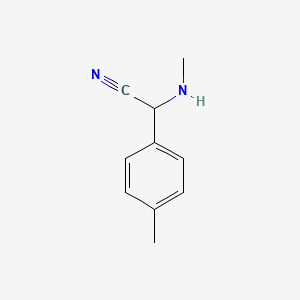
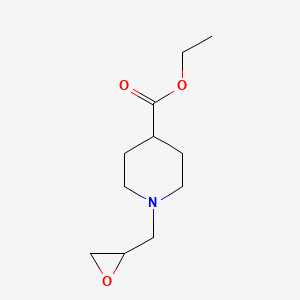

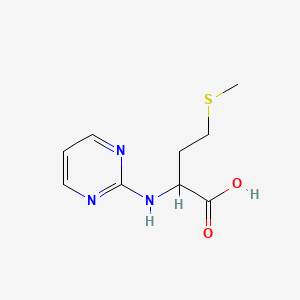


![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)
